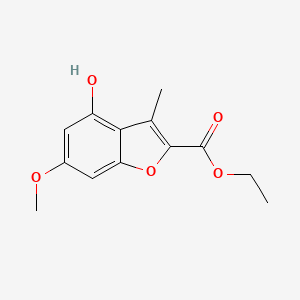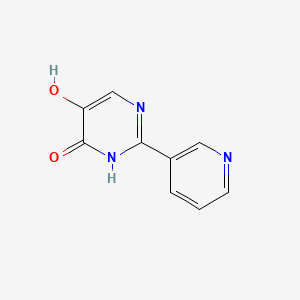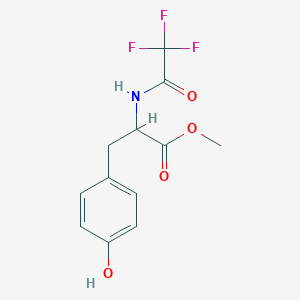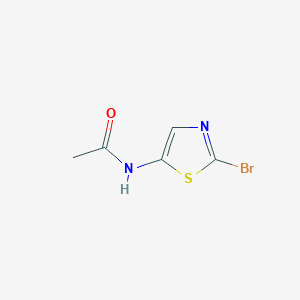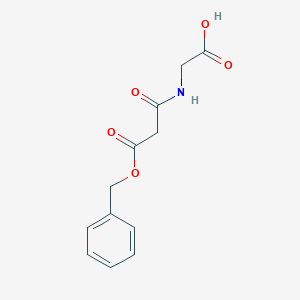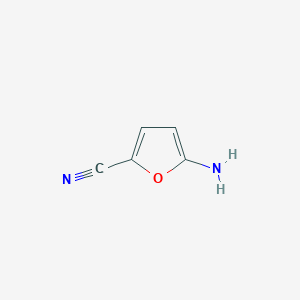
5-Aminofuran-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminofuran-2-carbonitrile is an organic compound with the molecular formula C5H4N2O. It is a heterocyclic compound containing both a furan ring and an amino group. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminofuran-2-carbonitrile typically involves the reaction of furan derivatives with nitrile groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furancarboxaldehyde with ammonia and cyanide sources can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions
Major Products Formed:
Oxidation: Nitrofurans or nitrosofurans.
Reduction: Aminofurans.
Substitution: Halogenated or sulfonated furans
Wissenschaftliche Forschungsanwendungen
5-Aminofuran-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Aminofuran-2-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making it a valuable compound in biochemical research .
Vergleich Mit ähnlichen Verbindungen
- 5-Aminofuran-2-carboxylic acid
- 5-Aminofuran-2-methanol
- 2-Aminofuran-5-carbonitrile
Comparison: 5-Aminofuran-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H4N2O |
|---|---|
Molekulargewicht |
108.10 g/mol |
IUPAC-Name |
5-aminofuran-2-carbonitrile |
InChI |
InChI=1S/C5H4N2O/c6-3-4-1-2-5(7)8-4/h1-2H,7H2 |
InChI-Schlüssel |
BLFZGWCFINXIGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)
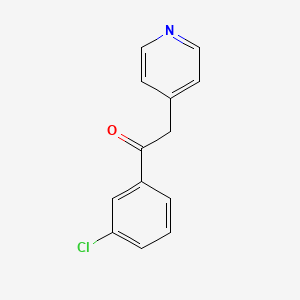
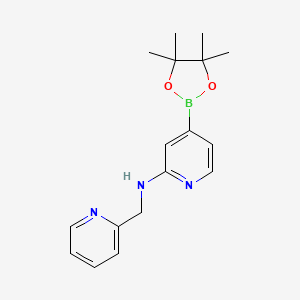
![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)
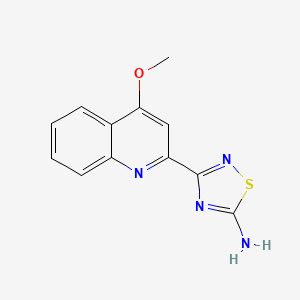
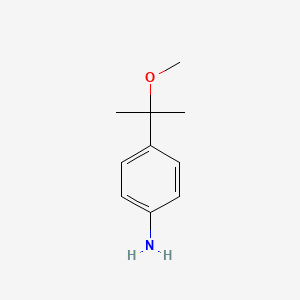
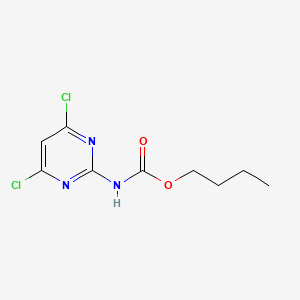
![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)
